Acarbose Dodecaacetate Bromide
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Overview
Description
Acarbose Dodecaacetate Bromide is a derivative of acarbose, a complex oligosaccharide known for its role as an alpha-glucosidase inhibitor. Acarbose is primarily used in the management of type 2 diabetes mellitus by inhibiting enzymes responsible for the breakdown of complex carbohydrates in the intestines . The dodecaacetate bromide derivative is a chemically modified form that may exhibit unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Dodecaacetate Bromide typically involves the acetylation of acarbose followed by bromination. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Acarbose Dodecaacetate Bromide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS in carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives.
Scientific Research Applications
Acarbose Dodecaacetate Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on carbohydrate metabolism and enzyme inhibition.
Medicine: Explored for its therapeutic potential in managing diabetes and other metabolic disorders
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
The mechanism of action of Acarbose Dodecaacetate Bromide involves the inhibition of alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. By competitively inhibiting these enzymes, the compound prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose levels . This inhibition also affects pancreatic alpha-amylase, further limiting carbohydrate absorption and subsequent insulin spikes .
Comparison with Similar Compounds
Acarbose: The parent compound, used primarily for managing type 2 diabetes.
Voglibose: Another alpha-glucosidase inhibitor with similar applications.
Miglitol: A similar compound used to inhibit carbohydrate absorption in the intestines.
Uniqueness: Acarbose Dodecaacetate Bromide is unique due to its chemical modifications, which may enhance its stability, bioavailability, or specificity compared to its parent compound and other similar inhibitors. These modifications can potentially lead to improved therapeutic outcomes and reduced side effects.
Properties
Molecular Formula |
C49H66BrNO29 |
---|---|
Molecular Weight |
1212.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C49H66BrNO29/c1-18-35(51-32-14-31(15-64-19(2)52)36(68-22(5)55)41(71-25(8)58)37(32)69-23(6)56)40(70-24(7)57)45(75-29(12)62)48(67-18)79-39-34(17-66-21(4)54)78-49(46(76-30(13)63)43(39)73-27(10)60)80-38-33(16-65-20(3)53)77-47(50)44(74-28(11)61)42(38)72-26(9)59/h14,18,32-49,51H,15-17H2,1-13H3/t18-,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-/m1/s1 |
InChI Key |
WFESTCIETNRKIR-SXFQVJQTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]4C=C([C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Origin of Product |
United States |
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